Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate
Description
Properties
IUPAC Name |
ethyl 2-[4-(2-fluorophenyl)phenyl]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FO2/c1-2-19-16(18)11-12-7-9-13(10-8-12)14-5-3-4-6-15(14)17/h3-10H,2,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFIDXLQIIWNDE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC1=CC=C(C=C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50613240 | |
| Record name | Ethyl (2'-fluoro[1,1'-biphenyl]-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5002-30-2 | |
| Record name | Ethyl (2'-fluoro[1,1'-biphenyl]-4-yl)acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50613240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
General Methodology
The primary synthetic route to Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate involves the esterification of the corresponding carboxylic acid precursor with ethanol under acidic conditions. This classical Fischer esterification is catalyzed by concentrated sulfuric acid and typically performed under reflux.
- Dissolve 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetic acid in ethanol.
- Add a catalytic amount of concentrated sulfuric acid.
- Reflux the mixture for 4–6 hours.
- Monitor the reaction progress by thin-layer chromatography (TLC) using a solvent system such as n-hexane/ethyl acetate (2:8).
- Upon completion, quench the reaction by pouring into crushed ice.
- Neutralize with sodium bicarbonate solution.
- Extract the product with an organic solvent such as chloroform.
- Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- Concentrate under reduced pressure to obtain the crude ester.
- Purify by column chromatography or recrystallization.
This method yields this compound in good to excellent yields (typically 70–90%) and is widely reported in the literature for fluorinated biphenyl esters.
Palladium-Catalyzed Cross-Coupling Routes to Biphenyl Precursors
While the direct esterification is the key step, the biphenyl core with the 2'-fluoro substitution is often constructed via palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, starting from appropriately substituted aryl halides and boronic acids.
- Use of Pd(PPh3)4 as the catalyst (1–3 mol%).
- Base such as K3PO4 or Na2CO3.
- Solvent mixture of water and dioxane or other polar aprotic solvents.
- Heating at 80–110 °C for 6–12 hours.
- Purification by silica gel column chromatography.
This step yields the 2'-fluoro-[1,1'-biphenyl]-4-yl intermediate, which can subsequently be converted to the corresponding acetic acid and then esterified.
Detailed Reaction Data and Optimization
Alternative Synthetic Approaches
Hydrazide-Hydrazone Derivative Routes
In some studies, the ester is first converted to hydrazide derivatives via reaction with hydrazine after esterification. These hydrazides are then further transformed into hydrazone derivatives for biological activity studies. This multi-step approach confirms the availability of the ester intermediate and its stability under various conditions.
Purification and Characterization
- Purification is commonly achieved by silica gel column chromatography using hexane/ethyl acetate mixtures.
- Recrystallization from hexane or ethyl acetate can improve purity.
- Characterization techniques include:
- Proton Nuclear Magnetic Resonance (1H NMR)
- Carbon-13 NMR (13C NMR)
- High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
- Infrared Spectroscopy (IR)
- Melting point determination
Summary Table of Preparation Methods
Chemical Reactions Analysis
Ester Hydrolysis and Functional Group Interconversion
The ethyl ester moiety undergoes hydrolysis under acidic or basic conditions to yield the corresponding acetic acid derivative. This reaction is critical for generating intermediates for further derivatization:
Reaction Conditions
| Reagent/Catalyst | Solvent | Temperature | Product | Source |
|---|---|---|---|---|
| H<sub>2</sub>SO<sub>4</sub> (cat.) | Methanol | Reflux | 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)acetic acid | |
| NaOH (aq.) | H<sub>2</sub>O/THF | 60°C | Sodium salt of the acid |
In , esterification of a related fluoro-biphenyl acetic acid with methanol confirms the reversibility of this process. Hydrolysis is typically followed by workup with ethyl acetate for extraction .
Nucleophilic Substitution at the Ester Group
The ester participates in nucleophilic acyl substitution, enabling access to amides and hydrazides:
Example: Hydrazide Formation
-
Reagents : Hydrazine hydrate, glacial acetic acid (cat.)
-
Conditions : Reflux in methanol (4–5 h)
This intermediate is pivotal for synthesizing hydrazone derivatives, as demonstrated in , where hydrazides react with aromatic aldehydes to form bioactive N′-benzylidene analogs.
Fluorine-Directed Electrophilic Aromatic Substitution
The electron-withdrawing fluorine atom at the 2'-position directs electrophilic substitution to the para positions of the biphenyl system. Key reactions include:
Nitration
| Reagent | Position of Nitro Group | Yield | Source |
|---|---|---|---|
| HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | 4'-position (fluorine-directed) | ~70% |
Halogenation
Bromination or iodination occurs preferentially at the 4'-position under Lewis acid catalysis (e.g., FeBr<sub>3</sub>) .
Cross-Coupling Reactions
The biphenyl scaffold participates in palladium-catalyzed cross-coupling reactions, leveraging the fluorine substituent as a directing group:
Suzuki-Miyaura Coupling
-
Catalyst : Pd(PPh<sub>3</sub>)<sub>4</sub> or Pd<sub>2</sub>(dba)<sub>3</sub>
-
Ligand : SPhos/XPhos
-
Conditions : THF/H<sub>2</sub>O, Na<sub>2</sub>CO<sub>3</sub>, reflux
For example, coupling with arylboronic acids introduces substituents at the 4'-position .
Oxidation of the Acetate Side Chain
-
Reagent : KMnO<sub>4</sub> or CrO<sub>3</sub>
-
Product : 2-(2'-Fluoro-[1,1'-biphenyl]-4-yl)glycolic acid (via α-hydroxylation)
Reduction of the Ester
Comparative Reactivity with Analogues
| Feature | This compound | 2-Fluorobiphenyl | Ethyl 4-Fluorobenzoate |
|---|---|---|---|
| Ester Reactivity | High (hydrolysis, transesterification) | None | Moderate |
| Fluorine Reactivity | Directs electrophilic substitution | Inert | Ortho/para-directing |
| Biological Activity | Urease inhibition, SAR-studied | Limited | Antimicrobial |
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds with similar biphenyl structures often exhibit significant antimicrobial properties. Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate is currently under investigation for its potential as an antimicrobial agent, which could be valuable in developing new antibiotics or antifungal treatments.
Pharmacological Properties
Fluorinated biphenyls are known for their diverse pharmacological activities, including anti-inflammatory and analgesic effects. This compound may serve as a lead compound for synthesizing new drugs targeting various diseases, particularly those involving inflammatory pathways .
Polymer Chemistry
The unique properties of this compound make it an interesting candidate for polymer synthesis. Its incorporation into polymer matrices could enhance thermal stability and mechanical properties due to the strong C-F bond associated with fluorinated compounds .
Liquid Crystals
Due to its biphenyl structure, this compound may also find applications in the development of liquid crystal materials. Liquid crystals are essential in display technologies and other optical applications. The introduction of fluorine can modify the phase behavior and optical properties of liquid crystal mixtures .
Synthetic Intermediates
This compound can act as a versatile synthetic intermediate in organic chemistry. It can undergo various reactions such as nucleophilic substitution and ester hydrolysis, making it useful for constructing more complex organic molecules .
Cross-Coupling Reactions
The compound can participate in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form biaryl compounds. This reaction is crucial in synthesizing pharmaceuticals and agrochemicals .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Ethyl 2-(2’-fluoro-[1,1’-biphenyl]-4-yl)acetate involves its interaction with specific molecular targets and pathways. The fluoro substituent can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The biphenyl core provides structural stability and facilitates interactions with hydrophobic regions of target molecules.
Comparison with Similar Compounds
Data Tables
Table 1. Physicochemical Properties of Selected Analogues
Biological Activity
Ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate is an organic compound notable for its biphenyl structure with a fluorine substituent. This compound has garnered interest due to its potential biological activities, which are still under investigation. This article explores the biological activity of this compound, including its pharmacological properties, synthesis methods, and potential applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 258.29 g/mol. The compound features a unique biphenyl structure with a fluorine atom at the 2' position on one of the phenyl rings, which may enhance its lipophilicity and influence its interactions with biological targets .
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 258.29 g/mol |
| Structural Features | Biphenyl with fluorine |
Pharmacological Properties
Compounds similar to this compound often exhibit significant pharmacological properties. Fluorinated biphenyls are known for their diverse biological activities, including:
- Antimicrobial Activity : Some studies suggest that related compounds demonstrate antibacterial effects against various pathogens .
- Antioxidant Properties : The potential for antioxidant activity has been noted, which may contribute to cellular protection mechanisms .
- Cytotoxicity : Preliminary data indicate that certain derivatives may exhibit cytotoxic effects in cancer cell lines, suggesting potential applications in oncology .
Case Studies and Research Findings
Several studies have explored the biological activities of related compounds:
- Antibacterial Studies : Research has shown that biphenyl derivatives exhibit varying degrees of antibacterial activity against Gram-positive and Gram-negative bacteria. Ethyl acetate extracts containing similar structures have demonstrated effective inhibition of bacterial growth .
- Wnt Pathway Inhibition : A study investigating novel bioactive compounds highlighted that some biphenyl derivatives could inhibit Wnt signaling pathways, which are crucial in cancer development and progression .
- Synthesis and Biological Testing : Various synthetic methodologies have been developed for creating derivatives of biphenyl compounds. These derivatives are subjected to biological screening to evaluate their pharmacological potential .
Synthesis Methods
This compound can be synthesized through several methods:
- Biphenyl Coupling Reactions : Utilizing palladium-catalyzed cross-coupling reactions to form biphenyl structures from fluorinated phenolic compounds.
- Esterification Reactions : The reaction of the corresponding acid with ethanol in the presence of acid catalysts can yield the ester compound effectively.
Q & A
Q. What are the common synthetic routes for preparing ethyl 2-(2'-fluoro-[1,1'-biphenyl]-4-yl)acetate?
- Methodological Answer : The synthesis typically involves palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) to construct the biphenyl core. For example:
Suzuki Coupling : React 4-bromophenylacetic acid ethyl ester with 2-fluorophenylboronic acid using Pd(PPh₃)₄ as a catalyst and Na₂CO₃ as a base in a mixed solvent (e.g., THF/H₂O) under reflux .
Esterification : If the biphenyl intermediate lacks the acetate group, subsequent esterification with ethanol and a catalytic acid (e.g., H₂SO₄) can introduce the ethyl ester moiety .
- Key Considerations : Fluorine substituents may require adjusted reaction conditions (e.g., temperature, base strength) due to their electron-withdrawing effects.
Q. How can the hydrolysis of the ethyl ester group in this compound be optimized for yield and purity?
- Methodological Answer : Hydrolysis is typically performed under acidic or basic conditions:
- Basic Hydrolysis : Use NaOH (2–3 M) in aqueous ethanol (1:1 v/v) at 60–80°C for 4–6 hours. Monitor pH to ensure complete deprotonation of the carboxylic acid product .
- Acidic Hydrolysis : HCl (6 M) in refluxing ethanol for 8–12 hours. Acidic conditions are preferable if the product is sensitive to base.
- Workup : Neutralize the reaction mixture and extract the carboxylic acid with ethyl acetate. Purity via recrystallization (e.g., using hexane/ethyl acetate).
Advanced Research Questions
Q. How does the fluorine substituent influence the compound’s spectroscopic characterization (e.g., NMR, MS)?
- Methodological Answer : Fluorine’s high electronegativity and spin-½ nucleus significantly affect spectral
- ¹H NMR : The fluorine atom causes splitting in adjacent protons (e.g., coupling constants J ~8–12 Hz for ortho-F). For example, the biphenyl protons near fluorine exhibit distinct multiplicity .
- ¹⁹F NMR : A singlet near δ -115 to -120 ppm (relative to CFCl₃) confirms fluorine presence.
- Mass Spectrometry (MS) : The molecular ion [M+H]⁺ (calculated m/z 284.3) and fragment ions (e.g., loss of COOEt, m/z 211.2) are key identifiers .
- Data Table :
| Spectral Technique | Key Peaks/Shifts | Reference |
|---|---|---|
| ¹H NMR | δ 7.45–7.25 (m, aromatic), δ 4.10 (q, COOEt) | |
| ¹³C NMR | δ 170.5 (C=O), δ 160.1 (C-F) |
Q. What strategies resolve contradictions in crystallographic data for fluorinated biphenyl derivatives?
- Methodological Answer : Conflicting crystallographic data (e.g., bond lengths, angles) may arise from disorder or thermal motion:
High-Resolution Data : Collect data at low temperature (e.g., 100 K) to reduce thermal vibrations.
Refinement Software : Use SHELXL for small-molecule refinement, leveraging constraints/restraints for fluorine-containing moieties. The program’s robust handling of anisotropic displacement parameters improves accuracy .
Validation Tools : Cross-check with CIF validation reports (e.g., using PLATON) to identify outliers in geometry or displacement parameters.
Q. How does the fluorine atom impact the compound’s metabolic stability in biological studies?
- Methodological Answer : Fluorine enhances metabolic stability by:
- Blocking Metabolic Hotspots : Fluorine’s small size and high electronegativity resist cytochrome P450-mediated oxidation at adjacent positions .
- Increasing Lipophilicity : LogP increases by ~0.5 units compared to non-fluorinated analogs, improving membrane permeability.
- Experimental Validation : Perform liver microsomal assays (e.g., human CYP450 isoforms) with LC-MS/MS quantification to compare half-life (t₁/₂) against non-fluorinated controls .
Methodological Challenges and Solutions
Q. What are the pitfalls in chromatographic purification of this compound, and how can they be mitigated?
- Methodological Answer : Common issues include low solubility and co-elution with byproducts:
- Column Chromatography : Use silica gel with a gradient of hexane/ethyl acetate (e.g., 80:20 to 60:40). Add 0.1% acetic acid to suppress tailing caused by residual carboxylic acid impurities.
- HPLC : Employ a C18 column with acetonitrile/water (70:30) + 0.1% TFA for high-purity isolation. Monitor at 254 nm (aromatic absorption).
Q. How can computational modeling predict the compound’s reactivity in further functionalization?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can:
Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites.
Predict regioselectivity in reactions (e.g., fluorinated positions resist electrophilic substitution).
Simulate transition states for cross-coupling reactions to optimize catalyst selection (e.g., Pd vs. Ni) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
